BX471 is a non-peptide, small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). [, ] CCR1 is a G protein-coupled receptor primarily expressed on monocytes, macrophages, and T lymphocytes, mediating their migration and activation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ]
BX471 has been extensively studied in preclinical and clinical research for its potential role in treating inflammatory and autoimmune diseases. [] Its high selectivity for CCR1 over other chemokine receptors and its oral bioavailability make it a promising candidate for therapeutic development. []
Future Directions
Development of CCR1-Targeted Imaging Agents: Building on the findings of CCR1 upregulation in Alzheimer's disease, research could focus on developing radiolabeled BX471 analogs as specific brain imaging biomarkers for early diagnosis and disease progression monitoring. []
Related Compounds
Macrophage Inflammatory Protein-1α (MIP-1α)/CCL3
Compound Description: MIP-1α, also known as CCL3, is a chemokine that plays a crucial role in immune responses. It acts as a chemoattractant for various immune cells, including monocytes, macrophages, and T cells, and has been implicated in several inflammatory and autoimmune diseases. [, ] In the context of multiple myeloma, MIP-1α has been shown to stimulate osteoclast formation, contributing to bone destruction. []
Relevance: MIP-1α is a high-affinity ligand for BX471's target, the chemokine receptor CCR1. [, ] Studies have shown that BX471 can effectively inhibit MIP-1α-induced cellular responses, including calcium mobilization, chemotaxis, and osteoclast formation. [, ] This suggests that BX471's therapeutic effects in inflammatory and autoimmune diseases may be mediated, in part, by blocking MIP-1α signaling through CCR1.
Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES)/CCL5
Compound Description: RANTES, also known as CCL5, is another chemokine that acts as a chemoattractant for various immune cells, including T cells, monocytes, eosinophils, and basophils. [, , , ] Like MIP-1α, it plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases.
Relevance: RANTES is a ligand for both CCR1 and CCR5, with higher affinity for CCR5. [, ] BX471, as a CCR1 antagonist, can effectively inhibit RANTES-induced cellular responses mediated through CCR1, such as calcium mobilization and chemotaxis. [, , ] While BX471 does not directly target CCR5, some studies suggest that it may indirectly influence RANTES signaling by modulating CCR5 expression. []
Monocyte Chemoattractant Protein-1 (MCP-1)/CCL2
Compound Description: MCP-1, also known as CCL2, is a chemokine that primarily attracts monocytes and macrophages to sites of inflammation. It plays a role in various inflammatory diseases, including rheumatoid arthritis and atherosclerosis. [, ]
Monocyte Chemoattractant Protein-3 (MCP-3)/CCL7
Compound Description: MCP-3, also known as CCL7, is a chemokine that attracts monocytes, macrophages, T cells, and natural killer cells. It plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases. []
Relevance: MCP-3 is a ligand for CCR1, CCR2, and CCR3. [] Studies have shown that BX471, as a CCR1 antagonist, can effectively inhibit MCP-3-induced osteoclast formation, suggesting its potential therapeutic role in diseases with dysregulated bone remodeling, such as multiple myeloma. []
BL5923
Compound Description: BL5923 is a novel, orally available CCR1 antagonist with high specificity for human and murine CCR1. [] It has been investigated for its therapeutic potential in chronic kidney diseases, particularly in the context of Alport disease and diabetic nephropathy. []
MLN3897
Compound Description: MLN3897 is another small-molecule CCR1 antagonist that has been investigated for its potential therapeutic benefits in various inflammatory and autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. [, ]
Relevance:MLN3897, like BX471, targets the CCR1 receptor and aims to block the signaling pathways involved in inflammation and leukocyte recruitment. [, ] While both compounds have shown promise in preclinical studies, clinical trials with MLN3897 have been discontinued due to reasons that are not fully clear. [] Further research is needed to fully understand the potential advantages and disadvantages of these two CCR1 antagonists.
CP-481,715
Compound Description: CP-481,715 is a small-molecule CCR1 antagonist that was investigated for its potential in treating rheumatoid arthritis. []
AZD-4818
Compound Description: AZD-4818 is another small-molecule CCR1 antagonist explored for treating respiratory diseases like COPD. [, ]
Relevance: Both AZD-4818 and BX471 share CCR1 as their target, suggesting a similar mechanism of action in reducing inflammation. [, ] AZD-4818's development for COPD highlights the potential of CCR1 antagonists in treating respiratory diseases.
BX513
Compound Description: BX513 is a small molecule that acts as a non-competitive antagonist of α1-adrenoceptors. [] It has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []
Relevance: While BX513 shares a similar naming convention with BX471, it targets a different receptor, the α1-adrenoceptor, and exhibits different pharmacological activities. [] This suggests that despite their similar names, these compounds have distinct mechanisms of action and therapeutic applications.
C021
Compound Description: C021 is a non-competitive α1-adrenoceptor antagonist that has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []
Source and Classification
BX471 was developed as part of research initiatives aimed at identifying novel therapeutic agents targeting chemokine receptors. Its classification as a CCR2 antagonist positions it within a broader category of compounds that modulate immune responses by interfering with chemokine signaling pathways. This classification highlights its potential in treating conditions characterized by excessive inflammation.
Synthesis Analysis
The synthesis of BX471 involves several chemical reactions that typically require precise control over reaction conditions to achieve the desired purity and yield. The synthetic route generally includes:
Starting Materials: The synthesis begins with readily available precursors that are commercially sourced.
Reaction Conditions: Key parameters include temperature, solvent choice, and reaction time, which must be optimized to favor the formation of BX471 while minimizing byproducts.
Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate BX471 from unreacted materials and impurities.
Specific details about the reaction mechanisms and intermediates are often proprietary or unpublished, but the general approach emphasizes the use of organic synthesis techniques common in medicinal chemistry.
Molecular Structure Analysis
BX471 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.
Molecular Formula: The molecular formula provides insights into the composition of the compound, typically represented as CxHyNzOw.
3D Structure: The three-dimensional conformation can be elucidated using techniques like X-ray crystallography or NMR spectroscopy, revealing how the compound interacts with its target receptor.
Key Features: The presence of certain moieties (e.g., aromatic rings, nitrogen-containing groups) is crucial for binding affinity and selectivity towards CCR2.
Chemical Reactions Analysis
BX471 participates in various chemical reactions relevant to its pharmacological activity:
Binding Interactions: The primary reaction involves binding to the CCR2 receptor, inhibiting its activation by endogenous ligands such as monocyte chemoattractant protein-1 (MCP-1).
Metabolism: In vivo studies suggest that BX471 undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.
Stability Studies: Investigations into the stability of BX471 under physiological conditions are essential for understanding its pharmacokinetic profile.
Mechanism of Action
The mechanism of action of BX471 is centered on its role as a CCR2 antagonist:
Receptor Binding: BX471 binds competitively to the CCR2 receptor, preventing ligand-induced receptor activation.
Downstream Effects: This inhibition leads to reduced signaling through pathways associated with inflammation and immune cell recruitment, ultimately mitigating pathological processes in disease models.
Therapeutic Implications: By blocking CCR2 signaling, BX471 may reduce tissue damage and inflammation in conditions such as atherosclerosis and neuroinflammation.
Physical and Chemical Properties Analysis
The physical and chemical properties of BX471 are critical for its development as a therapeutic agent:
Solubility: Solubility characteristics are essential for formulation development; BX471 typically exhibits moderate solubility in organic solvents but may require enhancement for aqueous formulations.
Stability: Stability under various pH conditions and temperatures is assessed to ensure efficacy during storage and application.
Melting Point and Boiling Point: These thermal properties provide insights into the compound's handling and formulation requirements.
Applications
BX471 has potential applications across several scientific domains:
Pharmacological Research: It serves as a valuable tool for studying CCR2-related pathways in inflammation and immune response.
Therapeutic Development: Ongoing research aims to evaluate its efficacy in clinical settings for diseases characterized by chronic inflammation.
Disease Models: BX471 is utilized in preclinical studies to assess its impact on disease progression in models of cardiovascular disease and neurodegenerative disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.
Selective urotensin-II (UT) receptor antagonist (Ki values are 61, 17, 30, 65 and 56 nM at human, monkey, cat, rat and mouse receptors respectively). Inhibits U-II-induced intracellular Ca2+ mobilization (IC50 = 180 nM) and antagonizes the contractile action of U-II in isolated mammalian arteries and aortae (EC50 = 50 - 189 nM).
Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation. Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.
SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model.
GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg. GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.